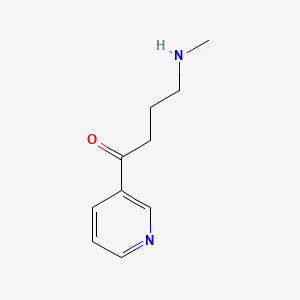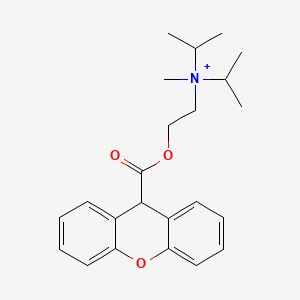
6-Nitro-2-chromanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-2-chromanone is a chemical compound . It is also known as 6-nitrochroman-2-one . It is used in fine chemicals .
Molecular Structure Analysis
The molecular mass of this compound is 193.156 g·mol −1 . The structure of chromanone derivatives generally consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B) .Physical And Chemical Properties Analysis
The heat of formation of this compound is -270.5 ± 16.7 kJ·mol −1. It has a dipole moment of 3.73 ± 1.08 D .Wissenschaftliche Forschungsanwendungen
Chemoselective Hydrogenation and Synthesis
6-Nitro-2-chromanone and related compounds have been explored for their potential in chemoselective hydrogenation processes. For instance, gold nanoparticles supported on TiO2 or Fe2O3 have demonstrated the capability to catalyze the chemoselective hydrogenation of functionalized nitroarenes under mild conditions. This process is significant for avoiding the accumulation of hydroxylamines and their potential exothermic decomposition, providing a novel route for the synthesis of industrially relevant compounds like cyclohexanone oxime from 1-nitro-1-cyclohexene (Corma & Serna, 2006).
Electronic Structure and Magnetism
The electronic structure and magnetism of compounds structurally related to this compound, such as nickel(I) complexes, have been extensively studied. These studies shed light on the magnetic anisotropy and single-ion magnet (SIM) behavior of these compounds, contributing to our understanding of their potential applications in fields like nonlinear optics and magnetic materials (Poulten et al., 2013).
Crystal and Molecular Structure
Research into the crystal and molecular structures of chromanone derivatives, including those with nitro groups, helps in understanding their chemical properties and reactivity. For example, the structure of 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone was determined, providing insights into the steric interactions and conjugation within the molecule, which are crucial for designing compounds with desired chemical properties (Ji et al., 2000).
Nitroaromatic Compounds Biodegradation
The biodegradation of nitroaromatic compounds, including those related to this compound, is a significant area of research due to the environmental impact of these compounds. Microbial systems capable of transforming or biodegrading nitroaromatic compounds have been identified, which is crucial for the development of bioremediation strategies for environmental contaminants (Spain, 2013).
Eigenschaften
IUPAC Name |
6-nitro-3,4-dihydrochromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)14-9/h2-3,5H,1,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHGBRHKCJJPJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295782 |
Source


|
| Record name | 6-Nitro-2-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20920-99-4 |
Source


|
| Record name | NSC105511 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitro-2-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

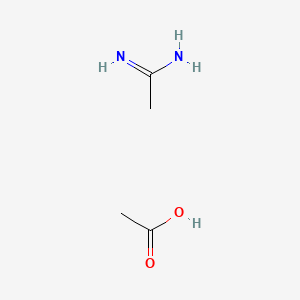
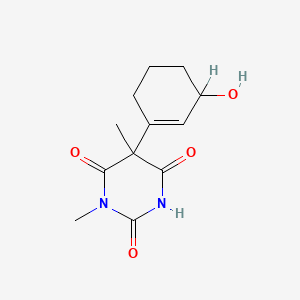


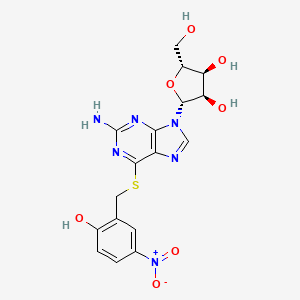
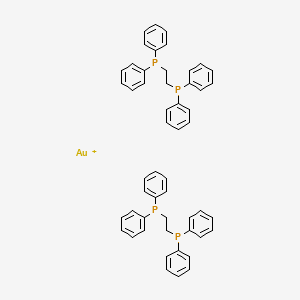

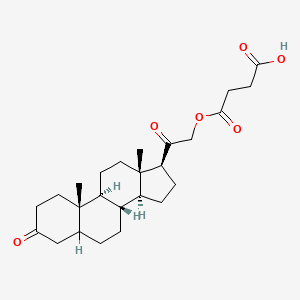
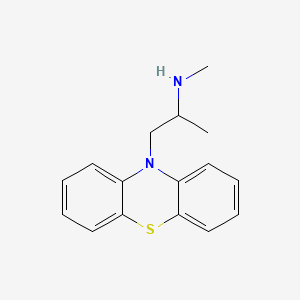
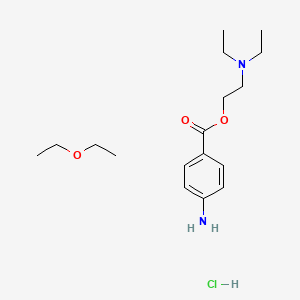

![(2S)-2-methyl-4-[(2R,12S,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one](/img/structure/B1209220.png)
